N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
Description
This compound features a fused dihydroisoquinoline scaffold linked to a thiophen-2-yl ethyl group and a furan-2-carboxamide moiety. The dihydroisoquinoline core is known for modulating receptor interactions, while the thiophene and furan heterocycles enhance aromatic stacking and solubility .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-20(18-7-3-11-24-18)21-13-17(19-8-4-12-25-19)22-10-9-15-5-1-2-6-16(15)14-22/h1-8,11-12,17H,9-10,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGUUISUYXWPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can be approached through multiple steps involving the construction of each molecular segment followed by their union. Typically, the synthesis starts with the creation of the dihydroisoquinoline unit, which can be achieved through the Pictet-Spengler reaction of a β-phenylethylamine derivative. The thiophene ethyl segment can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura reaction. The final step involves the formation of the furan-2-carboxamide through amidation reactions under mild conditions.
Industrial Production Methods
Industrial synthesis of this compound may employ flow chemistry techniques to optimize the reaction conditions and increase yield. Automated synthesis platforms could be utilized to ensure precision in the preparation steps, minimizing side reactions and enhancing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo several types of chemical reactions:
Oxidation: : The thiophene ring can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid.
Reduction: : The furan ring can be reduced to tetrahydrofuran in the presence of reducing agents like sodium borohydride.
Substitution: : Various nucleophilic substitutions can occur at the furan and thiophene rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid in dichloromethane.
Reduction: : Sodium borohydride in methanol.
Substitution: : Nucleophiles like amines or thiols in the presence of catalytic bases.
Major Products
Oxidation of the thiophene ring typically yields sulfone derivatives.
Reduction of the furan ring yields tetrahydrofuran derivatives.
Substitution reactions produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that can be leveraged in therapeutic contexts:
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Anticancer Properties :
- Research indicates that derivatives of furan-2-carboxamide compounds may inhibit cancer cell proliferation by targeting specific protein kinases involved in tumor growth. For instance, compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide have shown promise as RET kinase inhibitors, which are crucial in certain cancers .
- A study highlighted the effectiveness of benzamide derivatives in targeting RET kinases, leading to significant reductions in tumor cell viability .
-
Neuropharmacological Applications :
- The structural motifs present in this compound suggest potential interactions with neurotransmitter systems. Isoquinoline derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter release, which could be beneficial in treating neurodegenerative diseases .
- The ability of the compound to cross the blood-brain barrier may enhance its therapeutic efficacy in neurological disorders.
- Antimicrobial Activity :
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Preparation of the Isoquinoline Moiety : Starting from isoquinoline precursors, reduction reactions are performed to introduce the 3,4-dihydroisoquinoline structure.
- Formation of the Thiophenyl Ethyl Linkage : This involves coupling the isoquinoline derivative with thiophene under palladium-catalyzed cross-coupling conditions.
- Introduction of the Furan Carboxamide Group : The final step includes the reaction with furan-2-carboxylic acid derivatives to form the desired amide linkage.
Case Study 1: Cancer Therapy
A study on benzamide derivatives similar to this compound revealed that these compounds exhibited moderate to high potency against RET kinases. Patients receiving these compounds showed promising results with significant tumor regression observed during clinical trials .
Case Study 2: Neuroprotection
Research focusing on isoquinoline derivatives has suggested that they possess neuroprotective properties against oxidative stress-induced neuronal damage. In vitro studies demonstrated that these compounds could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary based on its application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing signaling pathways and cellular processes. For instance, its structure suggests potential activity as an enzyme inhibitor or receptor modulator, though specific pathways would need to be experimentally confirmed.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Scaffold
- Dihydroisoquinoline Derivatives: Compounds like 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide () share the dihydroisoquinoline moiety but replace the thiophene-ethyl and furan-carboxamide with benzamide and morpholinoethyl groups. This reduces aromatic diversity and may alter binding affinity . Encequidar () incorporates a dihydroisoquinoline linked to a tetrazole ring, diverging in electronic properties compared to the thiophene-furan system in the target compound .
Heterocyclic Substitutents
- Thiophene vs. Benzothiazole: Benzothiazole-isoquinoline derivatives () exhibit higher melting points (240–260°C) due to rigid benzothiazole rings, whereas the thiophene-ethyl group in the target compound likely lowers melting points, enhancing solubility . N-(2-Nitrophenyl)thiophene-2-carboxamide () shares the thiophene-carboxamide motif but lacks the dihydroisoquinoline scaffold, limiting its receptor selectivity .
Carboxamide Linkage
Crystallographic and Conformational Analysis
- N-(2-Nitrophenyl)furan-2-carboxamide () has dihedral angles of 9.71° between aromatic rings, while the target compound’s thiophene-ethyl spacer may increase conformational flexibility, affecting binding kinetics .
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 458.6 g/mol
- CAS Number : 898452-61-4
Antitumor Activity
Research indicates that derivatives of furan-containing compounds exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.4 |
| Compound B | NCI-H460 | 12.8 |
| Compound C | SF-268 | 10.5 |
These compounds demonstrated a dose-dependent inhibition of cell proliferation, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, although specific data on its efficacy is limited. Further research is needed to elucidate its spectrum of activity and potential clinical applications.
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction may inhibit or modulate various biochemical pathways critical for tumor growth and survival.
Case Studies
-
Study on Antitumor Effects : A recent study evaluated the effects of various synthesized derivatives on human tumor cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in MCF-7 cells, with the most potent derivative showing an IC50 value of 15 µM .
- Methodology : Cells were treated with increasing concentrations of the compound for 48 hours, followed by assessment using an MTT assay to determine cell viability.
- Findings : The study concluded that modifications in the molecular structure significantly influence the antitumor activity.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds derived from furan and thiophene moieties. While specific results for this compound were not reported, related compounds showed promising activity against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
